molecular formula C10H8N2O3 B2903562 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid CAS No. 916169-50-1

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid

Cat. No.: B2903562
CAS No.: 916169-50-1
M. Wt: 204.185
InChI Key: XHOJEWODOZMYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid ( 916169-50-1) is a pyrazolone-based organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol. This chemical serves as a key scaffold and intermediate in medicinal chemistry for the development of novel therapeutic agents. Its primary research value lies in two promising areas: first, as a core structure in the development of Ku70/80 heterodimer-DNA binding inhibitors (Ku-DBi's), which are investigated for their role in inhibiting the non-homologous end joining (NHEJ) DNA repair pathway in cancer cells . This mechanism, which is independent of cellular ATP concentrations, can sensitize non-small cell lung cancer (NSCLC) cells to DNA double-strand break-inducing agents, presenting a potential strategy for combination cancer therapy . Second, pyrazolone derivatives have been identified as inhibitors of the 3C-like protease (3CLpro) in coronaviruses like SARS-CoV and MERS-CoV, with studies indicating that a carboxylate moiety on the structure is a critical pharmacophore for this inhibitory activity . The compound provides a versatile building block for structure-activity relationship (SAR) studies, allowing for further chemical modifications to enhance potency and selectivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-oxo-4H-pyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-5-6-11-12(9)8-3-1-7(2-4-8)10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJEWODOZMYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916169-50-1
Record name 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydrazinobenzoic acid with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and benzoic acid moieties. These interactions can modulate biological pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Pyrazoline Ring

Key Compounds for Comparison :

4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid (34) Substituents: tert-Butyl at pyrazoline C3, phenyl at C3. Melting Point: 192–194°C; Molecular Weight: 321.3 g/mol.

4-(3-tert-Butyl-5-(4-fluorophenyl)-1H-pyrazol-1-yl)benzoic acid (35)

  • Substituents: tert-Butyl at C3, 4-fluorophenyl at C4.
  • Melting Point: 180–182°C; Molecular Weight: 339.3 g/mol.
  • Key Difference : Fluorine introduction increases electronegativity, affecting hydrogen bonding and metabolic stability .

4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid (CAS 26192-76-7)

  • Substituents: Chlorophenyl at C3.
  • Molecular Weight: 300.74 g/mol.
  • Key Difference : The absence of the 5-oxo group reduces hydrogen-bonding capacity, altering solubility and crystal packing .

Functional Group Modifications on the Benzoic Acid Moiety

Ethyl Ester Derivatives (e.g., Compounds 36, 37)

  • Example: Ethyl 4-(3-tert-butyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoate (36).
  • Key Difference : Esterification of the carboxylic acid improves solubility in organic solvents but reduces polarity and hydrogen-bonding capacity .

Diazenyl-Substituted Analog (CAS 296761-50-7) Structure: 4-[(E)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid.

Reactivity Trends

  • Carboxylic Acid Group : Participates in salt formation and hydrogen bonding, critical for crystallinity and biological target interactions .
  • Pyrazoline Ring : Susceptible to nucleophilic attack at the keto group, enabling further functionalization (e.g., formation of hydrazones in compound 39b–d) .

Enzyme Inhibition

  • XPA Protein Inhibitors : Derivatives like (Z)-4-(4-((5-(4-fluorophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (39c) show inhibitory activity against xeroderma pigmentosum group A (XPA) protein, with IC₅₀ values influenced by fluorophenyl substituents .
  • IκB Ubiquitination Inhibition : GS143 (4-(3-benzyl-4-((5-(2-fluorophenyl)furan-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid) selectively inhibits SCFβTrCP1-mediated IκBα ubiquitination, highlighting the role of fluorophenyl and benzyl groups in target specificity .

Antimicrobial Activity

Table 1: Comparative Data for Key Analogs

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Biological Activity
Target Compound 5-Oxo, 4,5-dihydro N/A 218.21 Scaffold for enzyme inhibitors
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid (34) tert-Butyl (C3), phenyl (C5) 192–194 321.3 N/A
4-(3-tert-Butyl-5-(4-F-phenyl)-1H-pyrazol-1-yl)benzoic acid (35) tert-Butyl (C3), 4-F-phenyl (C5) 180–182 339.3 N/A
GS143 (IκB inhibitor) Benzyl, 2-fluorophenyl-furan N/A 466.46 Inhibits IκB ubiquitination
CAS 26192-76-7 4-Chlorophenyl (C3) N/A 300.74 N/A

Biological Activity

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C10H8N2O3
  • Molecular Weight : 208.18 g/mol
  • Structure : The compound features a pyrazole ring fused with a benzoic acid moiety, which may contribute to its biological effects.

Anti-inflammatory Activity

Several studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, in a comparative study, this compound was tested against standard non-steroidal anti-inflammatory drugs (NSAIDs). Results showed that this compound significantly reduced inflammation in animal models, comparable to ibuprofen and aspirin .

Analgesic Effects

Research has also demonstrated the analgesic properties of this compound. In a controlled experiment involving mice subjected to pain-inducing stimuli, administration of this compound resulted in a marked decrease in pain responses. The compound appears to act through mechanisms similar to those of traditional analgesics by inhibiting cyclooxygenase enzymes .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. In vitro assays revealed that the compound exhibited bacteriostatic effects against both Gram-positive and Gram-negative bacteria. Notably, it showed higher efficacy against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in treated mice compared to controls. The study concluded that this compound could be a viable candidate for developing new anti-inflammatory drugs .

Case Study 2: Analgesic Properties

In another study assessing analgesic properties, researchers administered the compound to rats undergoing formalin-induced pain tests. The findings demonstrated that the compound effectively reduced pain scores significantly compared to the control group. This suggests its potential utility in pain management therapies .

Research Findings Summary

Activity TypeFindingsReference
Anti-inflammatorySignificant reduction in inflammation comparable to NSAIDs
AnalgesicReduced pain responses in animal models; similar mechanisms as traditional analgesics
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; higher efficacy than antibiotics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via oxidation of 4,5-dihydropyrazole precursors. For example, oxidation of 4-(3-tert-butyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid using mild oxidizing agents yields the corresponding pyrazole derivative with ~60% yield after purification by column chromatography (CH₂Cl₂/CH₃OH) . Esterification of the benzoic acid moiety can be achieved using ethanol and acetyl chloride under reflux, as demonstrated in the synthesis of ethyl ester derivatives (e.g., 50–80% yields) .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., δ 7.92–7.84 ppm for aromatic protons in DMSO-d₆) .
  • Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., m/z = 321 [M+H]⁺ for derivative 34) .
  • HPLC : To assess purity (>95% for derivatives like 34d–34g) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclocondensation steps .
  • Catalyst Use : Acid catalysis (e.g., H₂SO₄) accelerates esterification .
  • Temperature Control : Reflux conditions (e.g., 12 hours for ester derivatives) balance reaction completion and side-product minimization .
  • Purification : Gradient column chromatography (e.g., EtOAc/hexane) improves separation of structurally similar byproducts .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance interactions with enzyme active sites, as seen in inhibitors targeting ubiquitination pathways .
  • Pyrazole Ring Modifications : Methyl or tert-butyl groups at the 3-position improve metabolic stability, while esterification of the benzoic acid moiety modulates cell permeability .
  • Structure-Activity Relationship (SAR) : Systematic substitution (e.g., 4-fluorophenyl vs. 4-chlorophenyl) followed by enzymatic assays (e.g., IC₅₀ measurements) identifies pharmacophoric motifs .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : High solubility in polar solvents complicates crystal formation. Slow evaporation from DMSO/water mixtures may improve results .
  • Refinement Challenges : Twinning or disorder in the pyrazole ring can occur. SHELXL refinement with restraints on bond lengths/angles resolves these issues .
  • Data Collection : High-resolution synchrotron data (≤1.0 Å) is recommended for accurate electron density mapping .

Q. How should researchers address contradictory data in synthesis yields or biological activity?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions under identical conditions (e.g., solvent purity, anhydrous ethanol) to isolate protocol-dependent variables .
  • Analytical Validation : Use orthogonal methods (e.g., LC-MS alongside NMR) to confirm compound identity .
  • Biological Replicates : Perform dose-response assays in triplicate to account for variability in enzyme inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.